Anthranilic acid, N-((1,3-dihydroxy-1-(p-nitrophenyl)-2-propyl)oxamoyl)-, DL-threo-, (+-)-
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Overview
Description
Anthranilic acid, N-((1,3-dihydroxy-1-(p-nitrophenyl)-2-propyl)oxamoyl)-, DL-threo-, (±)- is a complex organic compound that belongs to the class of anthranilic acids. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring both hydroxyl and nitrophenyl groups, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anthranilic acid, N-((1,3-dihydroxy-1-(p-nitrophenyl)-2-propyl)oxamoyl)-, DL-threo-, (±)- typically involves multiple steps, starting from readily available precursors. Common synthetic routes may include:
Nitration: Introduction of the nitro group into the phenyl ring.
Hydroxylation: Addition of hydroxyl groups to the propyl chain.
Oxamoylation: Formation of the oxamoyl group through a reaction with oxalic acid derivatives.
Industrial Production Methods
Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes might be employed to optimize the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group to an amine group is a common reaction.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, it may be used to study enzyme interactions and metabolic pathways involving anthranilic acid derivatives.
Medicine
Industry
In the industrial sector, the compound might be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Anthranilic acid, N-((1,3-dihydroxy-1-(p-nitrophenyl)-2-propyl)oxamoyl)-, DL-threo-, (±)- involves interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl and nitrophenyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
Anthranilic acid derivatives: Compounds with similar structures but different substituents.
Oxamoyl compounds: Molecules containing the oxamoyl group with varying side chains.
Uniqueness
The unique combination of hydroxyl, nitrophenyl, and oxamoyl groups in this compound sets it apart from other similar compounds, providing distinct chemical and biological properties.
Properties
CAS No. |
76549-60-5 |
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Molecular Formula |
C18H17N3O8 |
Molecular Weight |
403.3 g/mol |
IUPAC Name |
2-[[2-[[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]amino]-2-oxoacetyl]amino]benzoic acid |
InChI |
InChI=1S/C18H17N3O8/c22-9-14(15(23)10-5-7-11(8-6-10)21(28)29)20-17(25)16(24)19-13-4-2-1-3-12(13)18(26)27/h1-8,14-15,22-23H,9H2,(H,19,24)(H,20,25)(H,26,27)/t14-,15-/m1/s1 |
InChI Key |
QPSKFEACNGWPKD-HUUCEWRRSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=O)N[C@H](CO)[C@@H](C2=CC=C(C=C2)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=O)NC(CO)C(C2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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